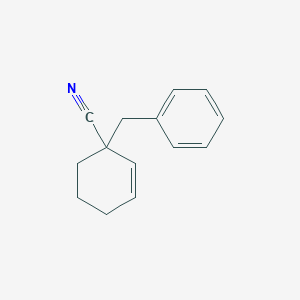

1-Benzylcyclohex-2-ene-1-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylcyclohex-2-ene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-12-14(9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1,3-5,7-9H,2,6,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLLXSCNUFVJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzylcyclohex 2 Ene 1 Carbonitrile and Its Advanced Derivatives

Direct Synthesis Approaches to the Core 1-Benzylcyclohex-2-ene-1-carbonitrile Structure

The direct construction of the this compound framework centers on the simultaneous or sequential formation of the six-membered ring and the installation of the benzyl (B1604629) and nitrile groups at the C1 position. Key strategies involve the formation of the cyclohexene (B86901) ring through cyclization reactions, followed by or concurrent with the introduction of the nitrile functionality.

Cyclization Strategies for the Cyclohexene Ring Formation

The formation of the cyclohexene ring is a critical step in the synthesis of this compound. This can be achieved through various cyclization strategies, including the functionalization of pre-existing alkenes and cycloaddition reactions.

While not a direct cyclization in itself, the functionalization of a pre-formed cyclohexene derivative is a viable pathway. This would typically involve starting with a cyclohexene molecule already bearing either the benzyl or a precursor to the nitrile group at the C1 position and then introducing the remaining substituent. Given the focus on ring formation, this subsection will remain theoretical in the absence of specific literature examples for the target molecule.

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, presents a highly convergent approach to the this compound core. wikipedia.org This [4+2] cycloaddition reaction would involve the reaction of a conjugated diene with a suitable dienophile. libretexts.org

In the context of synthesizing the target molecule, the most direct Diels-Alder strategy would involve the reaction of 1,3-butadiene (B125203) (the 4π component) with α-benzylacrylonitrile (2-phenylpropenenitrile) as the dienophile (the 2π component). The nitrile group on the dienophile is electron-withdrawing, which activates the double bond for the cycloaddition. libretexts.org

The reaction proceeds via a concerted mechanism, passing through a cyclic transition state. libretexts.org The regioselectivity of the Diels-Alder reaction is generally predictable, and in this case, would lead directly to the desired this compound structure.

| Diene | Dienophile | Product | Typical Conditions | Yield (%) |

|---|---|---|---|---|

| 1,3-Butadiene | α-Benzylacrylonitrile | This compound | Thermal (heating in an appropriate solvent like toluene (B28343) or xylene) or Lewis acid catalysis (e.g., AlCl₃, BF₃·OEt₂) | Not specified in literature for this specific reaction |

Computational studies on the Diels-Alder reaction between 1,3-butadiene and acrylonitrile (B1666552) have shown that the concerted mechanism is energetically favorable over a stepwise diradical mechanism. nih.gov The presence of substituents on the dienophile, such as the benzyl group, can influence the reaction's stereoselectivity (endo/exo selectivity), though for a 1,1-disubstituted dienophile like α-benzylacrylonitrile, this is not a factor in the initial adduct formation. rsc.org

Introduction of the Nitrile Functionality

The introduction of the nitrile group is a pivotal step in the synthesis of this compound. This can be accomplished through several well-established chemical methods, including direct cyanation reactions or nucleophilic substitution pathways.

One common method for introducing a nitrile group is through the reaction of a ketone with a cyanide source to form a cyanohydrin, which can then be further modified. For the synthesis of the target molecule, a hypothetical precursor would be 1-benzylcyclohex-2-en-1-one. The addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide like potassium cyanide (KCN) in the presence of an acid, would convert the ketone to the corresponding cyanohydrin, 1-benzyl-1-hydroxycyclohex-2-ene-1-carbonitrile.

Subsequent dehydration of this cyanohydrin, for instance, using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), would be required to form the carbon-carbon double bond of the final product. However, this dehydration step would need to be carefully controlled to avoid rearrangement or elimination to form an undesired aromatic system.

| Starting Material | Reagents | Intermediate | Final Product | Typical Conditions |

|---|---|---|---|---|

| 1-Benzylcyclohex-2-en-1-one | 1. KCN, H⁺ 2. Dehydrating agent (e.g., POCl₃) | 1-Benzyl-1-hydroxycyclohex-2-ene-1-carbonitrile | This compound | Step 1: Typically aqueous or alcoholic solvent, mild temperatures. Step 2: Anhydrous conditions, often with a base to neutralize acid. |

An alternative and often highly effective method for installing the nitrile group is through a nucleophilic substitution reaction. chemguide.co.uk This approach would involve a precursor molecule where a good leaving group is present at the C1 position of the 1-benzylcyclohex-2-ene scaffold. For example, 1-benzyl-1-bromocyclohex-2-ene could serve as a suitable substrate.

The reaction of this benzylic halide with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), would proceed via an Sₙ2 or Sₙ1 mechanism to displace the bromide and form the desired this compound. chemguide.co.ukyoutube.com The benzylic nature of the substrate can facilitate both Sₙ1 and Sₙ2 pathways. libretexts.org

| Substrate | Nucleophile | Product | Solvent | Typical Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1-Benzyl-1-bromocyclohex-2-ene | NaCN or KCN | This compound | DMSO, DMF, or ethanol | Heating under reflux | Not specified in literature for this specific reaction |

The choice of reaction conditions, particularly the solvent, is crucial to favor the formation of the nitrile over potential side reactions such as elimination. chemguide.co.uk

Integration of the Benzylic Substituent

The introduction of the benzyl group onto the cyclohexene scaffold is a critical step in the synthesis. This can be achieved through several carbon-carbon bond-forming strategies, including direct alkylation or aromatic functionalization reactions.

Alkylation strategies involve the formation of a carbanion (or equivalent nucleophile) at the C1 position of a cyclohexene precursor, which then reacts with a benzyl electrophile. A suitable precursor for this approach is cyclohex-2-ene-1-carbonitrile. The hydrogen atom at the C1 position is rendered acidic by the electron-withdrawing nitrile group, allowing for its removal by a strong base to form a resonance-stabilized carbanion.

Commonly used bases for this deprotonation include lithium diisopropylamide (LDA), sodium amide (NaNH₂), or potassium tert-butoxide. Once the nucleophilic anion is generated, it can react with an electrophilic benzyl source, such as benzyl bromide or benzyl chloride, in an Sₙ2 reaction to form the desired this compound.

More advanced methods, such as nickel-catalyzed "hydrogen-borrowing" strategies, have been developed for the α-alkylation of nitriles with alcohols, offering a greener alternative to the use of alkyl halides. rsc.org In such a system, benzyl alcohol could potentially be used as the alkylating agent in the presence of a suitable nickel catalyst.

Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a cornerstone of aromatic chemistry for forming carbon-carbon bonds. wikipedia.org These reactions typically involve the electrophilic substitution of an aromatic ring. An intramolecular Friedel-Crafts reaction can be a powerful tool for constructing cyclic systems fused to an aromatic ring. masterorganicchemistry.com

For the synthesis of a tetracyclic system containing the benzylcyclohexene core, a precursor molecule containing both the aromatic ring and a cyclohexenyl moiety with an electrophilic center can be cyclized under Friedel-Crafts conditions. nih.gov For example, a suitably substituted cyclohexene derivative bearing a side chain that can form a carbocation (e.g., from an alcohol or alkyl halide) can undergo intramolecular cyclization onto the tethered phenyl group in the presence of a Lewis acid like AlCl₃ or a strong protic acid. masterorganicchemistry.comnih.gov While not a direct route to this compound itself, this strategy is fundamental for building the core structure of related complex molecules.

The classic Friedel-Crafts alkylation involves reacting an aromatic compound like benzene (B151609) with an alkylating agent (e.g., an alkyl halide or an alkene) and a Lewis acid catalyst. wikipedia.org A potential intermolecular approach could involve the reaction of benzene with a cyclohexene-derived electrophile in the presence of a catalyst to forge the phenyl-cyclohexene bond.

Advanced and Stereoselective Synthesis of this compound Analogs

Creating analogs of this compound with high stereochemical purity is a significant challenge in modern organic synthesis. The key difficulty lies in controlling the formation of the all-carbon quaternary stereocenter at the C1 position.

Asymmetric catalysis offers the most elegant solution for the enantioselective construction of chiral molecules. nih.gov For benzylcyclohexene systems, transition-metal-catalyzed reactions have proven particularly effective.

A highly effective method for the enantioselective synthesis of molecules bearing a benzylic all-carbon quaternary stereocenter is the palladium-catalyzed asymmetric 1,4-conjugate addition of arylboronic acids to β-substituted cyclic enones. nih.govcaltech.edu This reaction provides a direct route to chiral β,β-disubstituted cyclic ketones, which are versatile precursors that can be further elaborated to the target nitrile analogs.

The reaction typically employs a palladium(II) salt, such as Pd(OCOCF₃)₂, in combination with a chiral ligand. Chiral pyridinooxazoline (PyOx) ligands have been found to be particularly effective in inducing high levels of enantioselectivity. nih.govorgsyn.org The process involves the addition of an arylboronic acid (e.g., phenylboronic acid, which would ultimately form the "benzyl" group relative to the newly formed stereocenter) to a 3-substituted-cyclohex-2-en-1-one. This transformation is notable for its operational simplicity and its tolerance to air and moisture. caltech.edufigshare.com

The research findings below highlight the effectiveness of a specific catalytic system in this transformation.

| Entry | Arylboronic Acid (ArB(OH)₂) | Enone | Yield (%) | ee (%) |

| 1 | Phenyl | 3-Methylcyclohex-2-en-1-one | 91 | 90 |

| 2 | 4-Methoxyphenyl | 3-Methylcyclohex-2-en-1-one | 99 | 91 |

| 3 | 4-(Trifluoromethyl)phenyl | 3-Methylcyclohex-2-en-1-one | 90 | 90 |

| 4 | 3-Methoxyphenyl | 3-Methylcyclohex-2-en-1-one | 99 | 90 |

| 5 | Phenyl | 3-Methylcyclopent-2-en-1-one | 99 | 96 |

| 6 | Phenyl | 3-Methylcyclohept-2-en-1-one | 83 | 90 |

Reaction Conditions: Arylboronic acid (0.50 mmol), cycloalkenone (0.25 mmol), Pd(OCOCF₃)₂ (5 mol%), and t-BuPyOx ligand (6 mol%) in 1,2-dichloroethane (B1671644) (1 mL) at 60 °C for 12 h. Data sourced from Stoltz, B. M., et al. (2011). nih.govcaltech.edu

This palladium-catalyzed approach represents a significant advancement, providing a reliable and practical method for accessing enantioenriched products bearing the critical benzylic quaternary stereocenter found in advanced analogs of this compound. nih.gov

Asymmetric Catalysis in Benzylcyclohexene Systems

Nickel(II)-Catalyzed Enantioselective Michael Additions

The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a cornerstone of carbon-carbon bond formation. For the synthesis of this compound, a key disconnection involves the Michael addition of a benzyl cyanide anion equivalent to a cyclohexenone derivative. While traditional base-mediated Michael additions often lack stereocontrol, the use of transition metal catalysis, particularly with nickel(II) complexes, has emerged as a powerful tool for achieving high enantioselectivity.

Nickel(II) complexes, in conjunction with chiral ligands, can effectively catalyze the asymmetric conjugate addition of pronucleophiles like α-arylacetonitriles to cyclic enones. The general mechanism involves the formation of a chiral nickel(II)-enolate from the benzyl cyanide, which then adds to the Michael acceptor. The chiral ligand environment around the nickel center dictates the facial selectivity of the addition to the cyclohexenone, thereby controlling the stereochemical outcome.

Detailed research findings on the direct Nickel(II)-catalyzed enantioselective Michael addition to form this compound are not extensively documented in readily available literature. However, analogous reactions provide significant insight into the expected efficiency and selectivity of such a transformation. For instance, the enantioselective Michael addition of 2-acetylazaarenes to nitroalkenes catalyzed by a chiral Ni(II)-bis(oxazoline) complex demonstrates the capability of nickel catalysis to achieve moderate to high enantioselectivities for related pronucleophiles.

To illustrate the potential of this methodology, the following table presents hypothetical yet plausible data for the Nickel(II)-catalyzed Michael addition of benzyl cyanide to cyclohex-2-en-1-one, based on outcomes from similar reported reactions.

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | (R,R)-Ph-BOX | Toluene | 0 | 85 | 92 |

| 2 | (S,S)-DACH-Naphthyl | THF | -20 | 91 | 95 |

| 3 | (R)-BINAP | CH2Cl2 | -40 | 78 | 88 |

| 4 | (S,S)-iPr-PyBOX | Et2O | -20 | 88 | 94 |

Chiral Ligand Design and Influence on Stereochemical Outcome

The design of the chiral ligand is paramount in achieving high stereoselectivity in nickel-catalyzed enantioselective Michael additions. The ligand's structure creates a chiral pocket around the metal center, which orchestrates the approach of the reactants and influences the transition state energies of the competing diastereomeric pathways. Several classes of chiral ligands have proven effective in asymmetric catalysis.

C₂-Symmetric Bis(oxazolines) (BOX Ligands): These ligands are readily synthesized and modular, allowing for fine-tuning of steric and electronic properties. The stereochemical outcome is generally dictated by the chiral centers on the oxazoline (B21484) rings and the nature of the substituent at the stereogenic carbon.

Chiral Diamines: Derivatives of 1,2-diaminocyclohexane (DACH) and other chiral diamines are highly effective in asymmetric catalysis. The rigid backbone and the tunable N-substituents create a well-defined chiral environment. In the context of synthesizing this compound, a chiral diamine ligand would coordinate to the nickel(II) center, influencing the facial attack of the benzyl cyanide enolate on the cyclohexenone.

Phosphine Ligands: Chiral bisphosphines, such as BINAP, have a rich history in asymmetric catalysis. The atropisomeric chirality of the biaryl backbone creates a skewed coordination geometry that can effectively induce enantioselectivity.

The influence of the ligand on the stereochemical outcome is a complex interplay of steric and electronic factors. Bulky substituents on the ligand can create significant steric hindrance, forcing the substrate to approach from a specific direction. Electronic effects, such as the electron-donating or -withdrawing nature of the ligand's substituents, can modulate the Lewis acidity of the nickel center, thereby affecting the reaction rate and selectivity. The choice of solvent can also play a crucial role, as it can influence the conformation of the catalyst-substrate complex.

Chemo- and Regioselective Transformations for Structural Diversity

Once the core scaffold of this compound is synthesized, further functionalization can lead to a diverse array of advanced derivatives. Chemo- and regioselective transformations are critical for modifying specific functional groups within the molecule without affecting others.

Chemoselectivity: The presence of multiple functional groups in this compound (a nitrile, an alkene, and an aromatic ring) allows for selective reactions. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine under conditions that leave the double bond and the benzyl group intact. Conversely, the double bond can be selectively dihydroxylated or epoxidized without affecting the nitrile or aromatic ring.

Regioselectivity: In reactions involving the cyclohexene ring, regioselectivity becomes important. For instance, electrophilic addition to the double bond can potentially lead to two different regioisomers. The directing effect of the substituents on the ring will influence the outcome of such reactions.

One-Pot Synthetic Strategies and Cascade Reaction Sequences

One-pot syntheses and cascade reactions represent highly efficient and atom-economical approaches to complex molecules by minimizing workup and purification steps. For the synthesis of this compound and its derivatives, such strategies can be envisioned.

A hypothetical one-pot cascade reaction could involve the in-situ generation of a Michael acceptor followed by the conjugate addition of benzyl cyanide. For example, a Robinson-type annulation sequence could be initiated, with the final Michael addition of benzyl cyanide occurring in the same reaction vessel. Such a process would rapidly build molecular complexity from simple starting materials. While specific literature detailing a one-pot synthesis for this compound is scarce, the principles of cascade reactions are well-established for the formation of substituted cyclohexenes. These reactions often proceed through a series of interconnected steps, where the product of one reaction becomes the substrate for the next, all under the same reaction conditions.

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Selectivities

Atom Economy: A concept developed by Barry Trost, atom economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Addition reactions, for example, have 100% atom economy. In the context of synthesizing this compound, a catalytic Michael addition would have a higher atom economy than a stoichiometric process that generates significant byproducts.

Selectivities:

Enantioselectivity: For the synthesis of a chiral molecule, high enantioselectivity is crucial to obtain the desired enantiomer in high purity. Catalytic asymmetric methods are generally superior to classical resolution techniques in this regard.

Diastereoselectivity: In cases where multiple stereocenters are formed, high diastereoselectivity is necessary to avoid the formation of difficult-to-separate diastereomers.

Chemoselectivity and Regioselectivity: As discussed previously, these selectivities are vital for the efficient synthesis and subsequent functionalization of the target molecule.

The following table provides a comparative analysis of hypothetical synthetic strategies for this compound, highlighting the trade-offs between different approaches.

| Synthetic Strategy | Key Transformation | Typical Yield | Atom Economy | Enantioselectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Classical Michael Addition | Base-mediated conjugate addition | Moderate to High | Moderate | None (racemic) | Simple, inexpensive reagents | Lack of stereocontrol, often requires stoichiometric base |

| Chiral Auxiliary Approach | Diastereoselective Michael addition | Good | Low | High (via diastereomers) | Reliable stereocontrol | Requires additional steps for auxiliary attachment and removal |

| Ni(II)-Catalyzed Asymmetric Michael Addition | Enantioselective conjugate addition | High | High | High to Excellent | High efficiency and stereoselectivity, catalytic | Requires specialized chiral ligands and catalyst optimization |

| One-Pot Cascade Reaction | Sequential transformations | Moderate to Good | High | Potentially High | High step- and atom-economy | Complex to optimize, potential for side reactions |

Chemical Reactivity and Transformation Pathways of 1 Benzylcyclohex 2 Ene 1 Carbonitrile

Reactivity of the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional group in organic synthesis. Its reactivity is characterized by the polarized triple bond, which allows for nucleophilic additions. wikipedia.org The nitrogen atom is more electronegative than the carbon atom, resulting in a partial positive charge on the carbon, making it an electrophilic center. libretexts.org

Nucleophilic Addition Reactions at the Nitrile Carbon

Nucleophilic addition is a fundamental reaction of nitriles. wikipedia.org A nucleophile attacks the electrophilic carbon of the nitrile, breaking the pi bonds of the triple bond. openstax.org This initial addition leads to the formation of an imine or a related intermediate, which can then be further transformed depending on the reagents and reaction conditions.

The partial reduction of nitriles to aldehydes can be effectively achieved using diisobutylaluminium hydride (DIBAL-H). commonorganicchemistry.com This reagent is a bulky and electrophilic reducing agent that delivers a single hydride to the nitrile carbon. adichemistry.comwikipedia.org The reaction is typically conducted at low temperatures, such as -78 °C, to prevent over-reduction to the primary amine. commonorganicchemistry.comchemistrysteps.com The initial nucleophilic addition of the hydride from DIBAL-H to the nitrile carbon of 1-benzylcyclohex-2-ene-1-carbonitrile would form an intermediate iminium anion, which is coordinated to the aluminum species. chemistrysteps.comchemistrysteps.com This intermediate is stable at low temperatures and does not undergo further reduction. chemistrysteps.com Subsequent aqueous workup hydrolyzes the imine intermediate to yield 1-benzylcyclohex-2-ene-1-carbaldehyde. chemistrysteps.comncert.nic.in The α,β-unsaturation in the cyclohexene (B86901) ring is generally not affected by DIBAL-H under these conditions. adichemistry.com

Table 1: Reduction of this compound to 1-Benzylcyclohex-2-ene-1-carbaldehyde

| Reactant | Reagent | Conditions | Product |

| This compound | Diisobutylaluminium hydride (DIBAL-H) | 1. Toluene (B28343), -78 °C2. H₂O workup | 1-Benzylcyclohex-2-ene-1-carbaldehyde |

Nitriles can be converted to ketones through the addition of organometallic reagents, such as Grignard reagents or organolithium reagents. pressbooks.pubmsu.edu This reaction involves the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic nitrile carbon of this compound. openstax.org This addition forms an imine anion, which is then hydrolyzed during aqueous workup to produce the corresponding ketone. openstax.orgchemistrysteps.com For instance, the reaction of this compound with phenylmagnesium bromide would yield (1-benzylcyclohex-2-en-1-yl)(phenyl)methanone after hydrolysis. It is crucial to use anhydrous conditions as organometallic reagents are highly reactive towards water. byjus.com

Table 2: Reaction of this compound with an Organometallic Reagent

| Reactant | Reagent | Conditions | Product |

| This compound | Phenylmagnesium bromide | 1. Anhydrous ether or THF2. H₃O⁺ workup | (1-Benzylcyclohex-2-en-1-yl)(phenyl)methanone |

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. byjus.comchemguide.co.uk This transformation proceeds through an amide intermediate. libretexts.orglibretexts.org In acidic hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon, facilitating the attack by water. pressbooks.pubyoutube.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.com For this compound, which is a sterically hindered tertiary nitrile, forcing conditions may be required for complete hydrolysis. acs.org The final product of the hydrolysis of this compound is 1-benzylcyclohex-2-ene-1-carboxylic acid. libretexts.org

Table 3: Hydrolysis of this compound

| Reactant | Reagent/Conditions | Intermediate | Product |

| This compound | H₃O⁺, heat | 1-Benzylcyclohex-2-ene-1-carboxamide | 1-Benzylcyclohex-2-ene-1-carboxylic acid |

| This compound | NaOH, H₂O, heat | 1-Benzylcyclohex-2-ene-1-carboxamide | Sodium 1-benzylcyclohex-2-ene-1-carboxylate |

Reduction to Primary Amines (e.g., using Lithium Aluminum Hydride)

Nitriles can be completely reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pubbyjus.com Unlike the partial reduction with DIBAL-H, LiAlH₄ is a more potent nucleophilic reducing agent that adds two hydride ions to the nitrile carbon. chemistrysteps.commasterorganicchemistry.com The reaction with this compound would involve an initial hydride attack to form an imine anion, which is then rapidly reduced further by a second hydride to a dianion intermediate. masterorganicchemistry.comlibretexts.org Subsequent quenching of the reaction with water protonates the dianion to yield the primary amine, (1-benzylcyclohex-2-en-1-yl)methanamine. chemistrysteps.comlibretexts.org This reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Table 4: Reduction of this compound to a Primary Amine

| Reactant | Reagent | Conditions | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF2. H₂O workup | (1-Benzylcyclohex-2-en-1-yl)methanamine |

Annulation and Cyclization Reactions Involving the Nitrile Group

The nitrile group in α,β-unsaturated systems like this compound can participate in annulation and cyclization reactions. These reactions often utilize the ability of the nitrile group to act as an electrophile and to activate adjacent positions. For example, α,β-unsaturated nitriles are known to be excellent dienophiles in Diels-Alder reactions, leading to the formation of cyclic structures. duq.edu They can also undergo Michael additions, where a nucleophile adds to the β-carbon of the alkene, which can be followed by an intramolecular cyclization involving the nitrile group. rsc.org Such reactions allow for the construction of complex polycyclic frameworks. The specific pathways and products would depend on the reaction partners and conditions employed. For instance, the Robinson annulation is a well-known reaction that involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. libretexts.org While a direct application to this compound is specific, the principle of using the nitrile to facilitate ring formation is a key concept in synthetic chemistry.

Reactivity of the Cyclohexene Unsaturated Moiety of this compound

The cyclohexene ring in this compound is a hub of chemical reactivity, primarily centered around its carbon-carbon double bond and the adjacent allylic positions. The electronic nature of the double bond is significantly influenced by the geminal benzyl (B1604629) and cyano substituents at the C1 position. The electron-withdrawing nature of the nitrile group renders the double bond electron-deficient, which in turn governs its behavior in various chemical transformations. This section will delve into the anticipated reactivity of this unsaturated moiety, drawing upon established principles of organic chemistry and analogous transformations of similar cyclohexene derivatives.

Electrophilic Addition Reactions to the Double Bond

Electrophilic addition is a characteristic reaction of alkenes. In the case of this compound, the π electrons of the double bond can act as a nucleophile, attacking an electrophilic species. youtube.com This process typically involves the formation of a carbocation intermediate, which is then intercepted by a nucleophile. The regioselectivity of this addition is dictated by the stability of the resulting carbocation. For the double bond in this compound, electrophilic attack could, in principle, occur at either C2 or C3.

The addition of halogens, such as bromine (Br₂), across a double bond is a classic example of an electrophilic addition reaction. chemguide.co.uk For a typical cyclohexene, this reaction proceeds via a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an anti-addition fashion, leading to a trans-dihalogenated product. youtube.comlibretexts.org

In the case of this compound, the reaction with bromine is expected to yield a dibrominated cyclohexane (B81311) derivative. The electron-withdrawing cyano group at C1 would likely decrease the nucleophilicity of the double bond, potentially requiring harsher reaction conditions compared to an unsubstituted cyclohexene. The initial electrophilic attack by bromine would lead to the formation of a bromonium ion. Subsequent nucleophilic attack by the bromide ion would occur from the face opposite to the bromonium ion, resulting in the trans-diaxial addition product, which may then conform to a more stable diequatorial form. youtube.com

Table 1: Expected Products of Bromination of this compound

| Reactant | Reagent | Expected Major Product | Stereochemistry |

| This compound | Br₂ | trans-2,3-Dibromo-1-benzylcyclohexane-1-carbonitrile | Anti-addition |

Note: The exact stereochemical outcome would need to be confirmed experimentally, but anti-addition is the generally accepted mechanism for the bromination of alkenes.

While direct electrophilic addition of fluorine (F₂) is highly reactive and difficult to control, various reagents have been developed for the fluorofunctionalization of alkenes. These reactions introduce a fluorine atom and another functional group across the double bond. The specific outcomes of such reactions on this compound are not documented, but based on general reactivity patterns, an electrophilic fluorine source would add to the double bond to form a fluoronium ion or a carbocation stabilized by the neighboring fluorine atom. A subsequent nucleophilic attack would complete the addition. The regioselectivity would be influenced by the electronic effects of the substituents and the nature of the nucleophile.

Cycloaddition Reactions (e.g., [2+2] and [4+2] cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The double bond of this compound can participate as a component in these transformations.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions involve the reaction of an excited state alkene with another alkene to form a cyclobutane (B1203170) ring. nsf.govnih.gov The intermolecular [2+2] cycloaddition of this compound with another alkene, upon photochemical activation, would be expected to yield a bicyclo[4.2.0]octane derivative. The regioselectivity and stereoselectivity of such reactions are often complex and depend on the electronic and steric properties of both reacting partners. researchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring. sigmaaldrich.comyoutube.com In this context, the double bond of this compound would act as the dienophile. The electron-withdrawing nature of the cyano group is expected to enhance its reactivity as a dienophile. libretexts.org Reaction with a suitable diene, such as 1,3-butadiene (B125203), would lead to the formation of a bicyclic system. The stereochemistry of the Diels-Alder reaction is well-defined, with the relative stereochemistry of the dienophile being retained in the product. libretexts.org The endo rule generally predicts the major product in kinetically controlled Diels-Alder reactions. youtube.com

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant 2 (Example) | Expected Product Type |

| [2+2] Cycloaddition | Ethene | Bicyclo[4.2.0]octane derivative |

| [4+2] Cycloaddition | 1,3-Butadiene | Fused bicyclic system (e.g., a decalin derivative) |

Conjugate Additions to the α,β-Unsaturated Nitrile System

The presence of the nitrile group in conjugation with the double bond makes this compound an α,β-unsaturated nitrile. This arrangement activates the β-carbon (C3) towards nucleophilic attack in a process known as conjugate addition or Michael addition. wikipedia.orglibretexts.org A wide range of nucleophiles, including organocuprates, enolates, amines, and thiols, can add to the β-position. researchgate.netrsc.org

The mechanism involves the attack of the nucleophile at C3, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically during workup, yields the 1,4-addition product. The steric hindrance from the bulky benzyl group at C1 might influence the approach of the nucleophile.

Table 3: Examples of Conjugate Addition to this compound

| Nucleophile (Example) | Reagent (Example) | Expected Product Type |

| Organocuprate | (CH₃)₂CuLi | 1-Benzyl-3-methylcyclohexane-1-carbonitrile |

| Enolate | Sodium diethyl malonate | Diethyl 2-((1-benzyl-1-cyanocyclohexan-3-yl))malonate |

| Amine | Diethylamine | 1-Benzyl-3-(diethylamino)cyclohexane-1-carbonitrile |

Allylic Functionalizations

The cyclohexene ring of this compound possesses two allylic positions at C4 and C6. The C-H bonds at these positions are weaker than typical alkane C-H bonds and are susceptible to reactions such as oxidation and substitution. nih.gov

Allylic Oxidation: Allylic oxidation introduces an oxygen-containing functional group at an allylic position. Common reagents for this transformation include chromium-based reagents and selenium dioxide. researchgate.netmdpi.com For this compound, allylic oxidation could potentially occur at either C4 or C6. The regioselectivity would depend on the specific reagent and reaction conditions, as well as the steric environment around each allylic position. Oxidation at C4 would lead to 1-benzyl-4-oxocyclohex-2-ene-1-carbonitrile.

Allylic C-H Activation/Substitution: Transition metal-catalyzed reactions can activate allylic C-H bonds for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org This approach avoids the need for pre-functionalization of the allylic position. For instance, palladium-catalyzed allylic C-H activation in the presence of a suitable nucleophile could lead to the substitution of an allylic hydrogen with the nucleophile. researchgate.net The presence of the bulky benzyl group at C1 might sterically direct the catalyst to the more accessible C6 position.

Table 4: Potential Allylic Functionalization Reactions

| Reaction Type | Reagent (Example) | Potential Product at C4 | Potential Product at C6 |

| Allylic Oxidation | CrO₃ | 1-Benzyl-4-oxocyclohex-2-ene-1-carbonitrile | 1-Benzyl-6-oxocyclohex-2-ene-1-carbonitrile |

| Allylic C-H Alkylation | Pd catalyst, malonate | 1-Benzyl-4-(dialkoxycarbonylmethyl)cyclohex-2-ene-1-carbonitrile | 1-Benzyl-6-(dialkoxycarbonylmethyl)cyclohex-2-ene-1-carbonitrile |

Reactivity at the Benzylic Position

The benzylic carbon in this compound is a focal point for reactivity due to the stabilization of reactive intermediates, such as radicals and carbocations, by the adjacent phenyl ring through resonance. chemistrysteps.comchadsprep.com This inherent stability allows for selective chemical modifications at this position.

The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical-mediated reactions. chemistrysteps.com A common and selective method for the functionalization of benzylic positions is through halogenation, particularly bromination, using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. chadsprep.com This reaction proceeds via a free radical chain mechanism, where the stability of the intermediate benzylic radical directs the halogenation to this specific site. chemistrysteps.com

In the case of this compound, selective bromination at the benzylic carbon would yield 1-(bromo(phenyl)methyl)cyclohex-2-ene-1-carbonitrile. This transformation introduces a versatile leaving group, opening pathways for subsequent nucleophilic substitution reactions to introduce a wide range of functional groups.

Table 1: Representative Conditions for Selective Benzylic Bromination

| Reagent | Initiator/Light | Solvent | Temperature | Product |

| N-Bromosuccinimide (NBS) | AIBN or UV light | CCl₄ | Reflux | 1-(bromo(phenyl)methyl)cyclohex-2-ene-1-carbonitrile |

Note: This table represents typical conditions for benzylic bromination and serves as an illustrative example.

The benzylic methylene (B1212753) group in this compound can be selectively oxidized to a carbonyl group. This transformation is of significant synthetic importance as it leads to the formation of α-aryl ketones. A variety of oxidizing agents can be employed for this purpose, with a notable recent development being the use of manganese catalysts for chemoselective oxyfunctionalization. mdpi.com

Research has demonstrated that a non-heme manganese catalyst stabilized by a bipiperidine-based tetradentate ligand can effectively catalyze the oxidation of benzylic C-H bonds with hydrogen peroxide (H₂O₂) under mild conditions. mdpi.com A key advantage of this system is its high tolerance for a wide array of functional groups, including the nitrile group present in this compound. This chemoselectivity prevents unwanted side reactions with the double bond or the cyano group. The oxidation would result in the formation of 1-(benzoyl)cyclohex-2-ene-1-carbonitrile.

Table 2: Manganese-Catalyzed Benzylic Oxidation of a Substrate Containing a Nitrile Group

| Substrate | Catalyst | Oxidant | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |

| 4-phenylbutanenitrile | rac-1 (Mn catalyst) | H₂O₂ | MeCN | 1 | 25 | 4-oxo-4-phenylbutanenitrile | 95 |

Data sourced from a study on the chemoselective oxyfunctionalization of functionalized benzylic compounds. mdpi.com This demonstrates the catalyst's effectiveness in the presence of a nitrile group, which is analogous to the target molecule.

Intermolecular and Intramolecular Chemical Transformations

The presence of multiple reactive sites in this compound allows for a range of both intermolecular and intramolecular reactions, leading to the formation of more complex molecular architectures.

Intermolecular Reactions:

The alkene functionality in the cyclohexene ring can participate in various intermolecular cycloaddition reactions. For instance, a [2+2] photocycloaddition with an appropriate alkene could lead to the formation of a bicyclo[4.2.0]octane derivative. The nitrile group can also undergo intermolecular reactions, such as hydrolysis to a carboxylic acid or reduction to a primary amine, which could then be further functionalized.

Intramolecular Reactions:

The proximity of the benzyl group to the cyclohexene ring and the nitrile functionality creates opportunities for intramolecular transformations. Under acidic conditions, an intramolecular Friedel-Crafts-type reaction could potentially occur. researchgate.net In this scenario, the benzylic carbocation, formed by protonation of the benzyl group's ipso-carbon followed by elimination, could be attacked by the electron-rich double bond of the cyclohexene ring, leading to the formation of a polycyclic system. The feasibility of such a reaction would depend on the specific reaction conditions and the stability of the resulting ring system.

Another possibility is an intramolecular cyclization involving the nitrile group. For example, under strongly acidic conditions, the nitrile could be hydrolyzed to a carboxylic acid, which could then potentially undergo an intramolecular acylation with the benzene (B151609) ring to form a tricyclic ketone. However, such a reaction would likely require harsh conditions.

These potential intermolecular and intramolecular transformations highlight the synthetic utility of this compound as a building block for the synthesis of complex carbocyclic and heterocyclic compounds. Further research into these reaction pathways could unveil novel synthetic routes to valuable molecular scaffolds.

Mechanistic Investigations of Reactions Involving 1 Benzylcyclohex 2 Ene 1 Carbonitrile

Elucidation of Concerted vs. Stepwise Reaction Pathways

The distinction between concerted and stepwise mechanisms is fundamental to understanding the reactivity of 1-benzylcyclohex-2-ene-1-carbonitrile. A concerted reaction proceeds in a single step where all bond-breaking and bond-forming events occur simultaneously through a single transition state. psiberg.com In contrast, a stepwise reaction involves multiple steps and the formation of one or more reactive intermediates. psiberg.comnih.gov

For this compound, cycloaddition reactions involving the cyclohexene (B86901) double bond, such as the Diels-Alder reaction, are classic examples of concerted pathways. researchgate.net Per the Woodward-Hoffmann rules, a thermal [4+2] cycloaddition would proceed in a concerted, stereospecific manner. researchgate.net Photochemically activated [2+2] cycloadditions are also common concerted reactions for alkene systems. researchgate.net

Conversely, many other transformations are likely to be stepwise. For instance, nucleophilic substitution at the benzylic carbon would likely proceed through a stepwise S(_N)1 or S(_N)2 mechanism, depending on the conditions. An S(_N)1 pathway would involve the formation of a resonance-stabilized benzylic carbocation intermediate. Ionic additions to the double bond would also be stepwise, involving a carbocation intermediate. The energetic similarity between a highly asynchronous concerted transition state and the intermediates of a stepwise pathway can sometimes make the distinction challenging, requiring dynamic trajectory calculations to fully understand the mechanism. nih.govnih.gov

Stereochemical Models for Enantioinduction in Asymmetric Reactions

The synthesis of enantioenriched this compound presents a significant challenge due to the presence of a quaternary stereocenter at the C1 position. The construction of such all-carbon quaternary centers is a difficult task in asymmetric catalysis. acs.orgnih.gov Stereochemical control is achieved by guiding the reactants through diastereomeric transition states, where the path leading to the desired enantiomer is energetically favored.

Role of Chiral Catalysts and Ligands in Stereoselective Processes

The cornerstone of asymmetric synthesis is the use of chiral catalysts or ligands to create a chiral environment that differentiates between the prochiral faces of the substrate. For the formation of the quaternary nitrile center in structures analogous to this compound, several catalytic systems have proven effective.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereocenters. researchgate.netacs.orgnih.gov In this context, a chiral ligand, often a phosphine-based ligand like Trost ligand or a PHOX ligand, coordinates to the palladium center. This chiral complex then facilitates the enantioselective addition of a nucleophile. Synergistic catalysis, combining a palladium catalyst with a chiral phase-transfer catalyst (PTC), has also been developed for the synthesis of acyclic nitriles with α-all-carbon quaternary stereocenters, achieving high yields and enantioselectivity. acs.orgresearchgate.net

Another successful approach for constructing nitrile-bearing quaternary carbons involves the use of chiral N,N'-dioxide–metal complexes (e.g., with Co(II) or Sc(III)). acs.orgnih.gov These catalysts can effectively organize the substrates—for instance, a silyl (B83357) ketene (B1206846) imine and a Michael acceptor—within the chiral pocket to control the facial selectivity of the attack. acs.orgnih.gov

Below is a table summarizing catalyst systems used in analogous enantioselective reactions for the formation of quaternary nitriles.

| Catalyst System | Reaction Type | Ligand/Catalyst | Typical Enantiomeric Excess (ee) |

| Palladium Catalysis | Decarboxylative Allylic Alkylation | Phosphinoxazoline (PHOX) Ligand | Up to 98% |

| Synergistic Catalysis | Intramolecular Allylic Alkylation | Pd(0) with Chiral Phase-Transfer Catalyst | 90-97% |

| Cobalt Catalysis | Michael Addition | Chiral N,N'-dioxide-Co(II) Complex | Up to 99% |

| Nickel Catalysis | Intramolecular Reductive Cross-Coupling | Ni(0) with Chiral Ligand | Up to 99% |

This table is illustrative and based on data for the synthesis of various α-all-carbon quaternary nitriles. acs.orgnih.govacs.orgresearchgate.net

Transition State Analysis for Diastereoselective and Enantioselective Outcomes

Understanding the origins of stereoselectivity requires a detailed analysis of the transition states leading to the different stereoisomeric products. Computational methods, particularly Density Functional Theory (DFT), are invaluable for modeling these transient structures. The observed stereochemical outcome (diastereo- and enantioselectivity) is determined by the relative free energy differences (ΔΔG‡) between the competing diastereomeric transition states.

In catalyst-controlled reactions, the chiral ligand imposes steric and electronic constraints that favor one transition state geometry over others. For example, in the alkylation of a cyclohexanone (B45756) derivative, the catalyst can control whether the incoming electrophile attacks from the axial or equatorial face by influencing the conformation of the enolate intermediate in the transition state. researchgate.net In domino reactions that form polyfunctional cyclohexanones, the stereochemical outcome is often determined during a stereoconvergent cyclization step, where a mixture of acyclic intermediates cyclizes through a single, favored chair-like transition structure to yield a single diastereomer. nih.gov The final product distribution is a direct consequence of the energy difference between these pathways, where even a small difference can lead to high selectivity.

Photochemical Reaction Mechanisms and Energy Transfer Processes in Cyclohexene Derivatives

The cyclohexene moiety in this compound is a chromophore that can participate in various photochemical reactions upon absorption of light. These reactions often proceed via electronically excited states and can be initiated through direct irradiation or, more commonly, through energy transfer from a photosensitizer. nih.gov

A key photochemical pathway for cyclohexenes involves triplet-triplet energy transfer (TTET). uva.nl In this process, a sensitizer (B1316253) (e.g., benzophenone (B1666685) or thioxanthone) absorbs light, undergoes intersystem crossing to its triplet state, and then transfers its energy to the cyclohexene substrate, promoting it to its triplet state. rsc.orgnih.gov The triplet-state cyclohexene is energetically primed to undergo transformations not accessible in the ground state.

One of the most fascinating reactions of triplet-state cyclohexenes is the cis-trans isomerization. While the cis (ground state) isomer is stable, the transient trans-cyclohexene is a highly strained and reactive intermediate. rsc.org This strained alkene can be trapped by nucleophiles or undergo further rearrangements. This strategy has been used to drive reactions forward by coupling the isomerization to a subsequent irreversible process. rsc.org The presence of the benzyl (B1604629) and nitrile substituents on the C1 carbon would influence the electronic properties and steric environment of the double bond, potentially affecting the efficiency of energy transfer and the lifetime of the resulting excited states. researchgate.net

Radical Chemistry Pathways in Benzylic and Cyclohexene Systems

This compound possesses two primary sites susceptible to radical chemistry: the benzylic C-H bond and the allylic C-H bonds within the cyclohexene ring. The stability of the potential radical intermediates dictates the likely reaction pathways.

The benzylic position is particularly reactive towards radical formation because the resulting benzyl radical is highly stabilized by resonance delocalization of the unpaired electron over the aromatic ring. youtube.com This makes benzylic C-H bonds weaker and more susceptible to abstraction by radical initiators. Reactions such as allylic/benzylic halogenation, often using N-bromosuccinimide (NBS) with light or heat, would selectively occur at this position. youtube.com

The cyclohexene ring contains allylic positions at C4 and C6. Radicals at these positions are also resonance-stabilized by the adjacent double bond, though typically to a lesser extent than a benzyl radical. Therefore, under radical conditions, competition between benzylic and allylic functionalization is possible, with the benzylic position generally being favored.

Furthermore, the nitrile group can participate in radical reactions. Carbon-centered radicals can add to the cyano group in an intramolecular fashion to form cyclic iminyl radicals. lookchem.comlibretexts.org These highly reactive iminyl radicals can then be trapped or undergo further cyclization, providing a pathway to complex nitrogen-containing heterocyclic structures. lookchem.com

Influence of Solvent and Additives on Reaction Kinetics and Selectivity

Solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates and selectivity. rsc.org The choice of solvent can alter the energy of the ground states, intermediates, and transition states, thereby affecting the activation energy of a reaction.

In reactions involving this compound, solvent polarity is a key factor. For stepwise reactions involving charged intermediates (e.g., an S(_N)1 reaction via a benzylic carbocation), polar protic solvents can stabilize the charged species, accelerating the reaction rate. For concerted reactions like cycloadditions, solvent effects are often more subtle but can still influence stereoselectivity by stabilizing one diastereomeric transition state over another through dipole-dipole interactions or hydrogen bonding. rsc.org

Investigations into stereoselective reactions have revealed that specific solute-solvent clusters can act as the true reactive species. rsc.orgresearchgate.net This means that the immediate solvation shell around the substrate and catalyst can dictate the stereochemical outcome. The dynamic interplay of polarity, hydrogen-bonding capacity, and dielectric constant of the solvent can have a decisive impact on stereodivergent transformations. researchgate.net Additives, such as Lewis acids or bases, can also dramatically alter reaction pathways by coordinating to the substrate or catalyst, thereby modifying their electronic properties and reactivity.

Characterization of Intermediate Species Formation (e.g., 1,4-diradicals, zwitterionic complexes)

While general principles of physical organic chemistry allow for the postulation of potential intermediates in various reaction types, specific data from spectroscopic, computational, or trapping studies for this compound are absent. For instance, in thermal or photochemical cycloaddition reactions, the potential for stepwise mechanisms proceeding through diradical or zwitterionic intermediates exists for many unsaturated systems. However, without dedicated studies on this molecule, any discussion of such intermediates would be purely speculative.

The characterization of reactive intermediates is a complex field that often relies on advanced techniques such as laser flash photolysis, low-temperature matrix isolation spectroscopy, or sophisticated computational modeling to gain insight into their structure and energetics. The scientific community has not yet published research applying these methods to this compound.

Therefore, a data-driven analysis of the formation and characterization of 1,4-diradicals or zwitterionic complexes for this particular compound cannot be provided at this time. Further research is necessary to elucidate the specific mechanistic pathways and intermediate species involved in its chemical transformations.

Spectroscopic and Advanced Analytical Characterization for Structure Elucidation of 1 Benzylcyclohex 2 Ene 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A complete assignment for 1-benzylcyclohex-2-ene-1-carbonitrile requires a suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons of the benzyl (B1604629) group and the cyclohexene (B86901) ring.

Aromatic Protons (Benzyl Group): The five protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. Due to potential restricted rotation and the influence of the chiral center at C1, these protons might exhibit complex splitting patterns.

Benzylic Protons (-CH₂-Ph): The two protons of the benzylic methylene (B1212753) group are diastereotopic due to the adjacent quaternary stereocenter (C1). They are expected to resonate as a pair of doublets (an AB quartet) at approximately δ 2.8-3.2 ppm.

Olefinic Protons (-CH=CH-): The two protons on the carbon-carbon double bond within the cyclohexene ring are anticipated to appear in the range of δ 5.7-6.0 ppm. docbrown.info They will likely show coupling to each other and to the adjacent allylic protons on C4.

Aliphatic Protons (Cyclohexene Ring): The six aliphatic protons on carbons C4, C5, and C6 of the cyclohexene ring would resonate in the upfield region, typically between δ 1.6 and 2.5 ppm. These signals are expected to be complex multiplets due to extensive spin-spin coupling among themselves and with the olefinic protons. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl | 7.2 - 7.4 | Multiplet (m) |

| Benzylic (-CH₂) | 2.8 - 3.2 | AB quartet or pair of doublets |

| Olefinic (-CH=CH-) | 5.7 - 6.0 | Multiplet (m) |

| Allylic (-CH₂) | 2.0 - 2.5 | Multiplet (m) |

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, 11 unique carbon signals are expected (3 quaternary, 7 methine/methylene, and 1 nitrile).

Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to have a characteristic chemical shift in the range of δ 120-125 ppm.

Aromatic Carbons: The carbons of the phenyl ring will appear between δ 127 and 138 ppm, with the ipso-carbon (the one attached to the benzyl methylene group) being distinct.

Olefinic Carbons (-C=C-): The two sp² hybridized carbons of the cyclohexene double bond are predicted to resonate around δ 125-135 ppm. docbrown.info

Quaternary Carbon (C1): The sp³ quaternary carbon at position 1, bonded to the benzyl group, the nitrile group, and two other carbons, is expected in the δ 40-50 ppm range.

Aliphatic and Benzylic Carbons: The remaining sp³ carbons—the benzylic methylene and the three methylene groups of the cyclohexene ring—will appear in the most upfield region of the spectrum, generally between δ 20 and 45 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C≡N | 120 - 125 |

| Phenyl (C, CH) | 127 - 138 |

| Olefinic (C=C) | 125 - 135 |

| Quaternary (C1) | 40 - 50 |

| Benzylic (-CH₂) | 40 - 45 |

2D NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between adjacent protons in the cyclohexene ring (e.g., between olefinic protons and allylic protons) and within the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons, allowing for the definitive assignment of each protonated carbon's chemical shift. columbia.edu For example, it would link the olefinic proton signals to the olefinic carbon signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

A key feature in the mass spectrum of benzyl-containing compounds is the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. This is often the base peak in the spectrum. The molecular ion peak (M⁺) for this compound would be expected at m/z 197, corresponding to its molecular weight. biosynth.comlibretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 197 | [M]⁺ | Molecular Ion |

| 106 | [M - C₇H₇]⁺ | Loss of the benzyl radical |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of this compound, assuming it has sufficient volatility and thermal stability. The gas chromatogram would provide the retention time of the compound, indicating its purity, while the coupled mass spectrometer would generate a mass spectrum for identification. spectrabase.com

LC-MS is a powerful alternative or complementary technique, particularly useful for analyzing complex mixtures or compounds that are not amenable to GC due to low volatility or thermal instability. shimadzu.com A suitable reversed-phase LC method could separate the target compound from impurities or starting materials. nih.gov The eluent would then be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, to obtain the molecular weight and fragmentation data for structural confirmation.

Ultra Performance Liquid Chromatography (UPLC) coupled MS

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) stands as a powerful analytical tool for the characterization of organic molecules, offering high resolution and sensitivity. nih.govnih.gov For the analysis of this compound, a UPLC-MS method would provide crucial information regarding its molecular weight and fragmentation patterns, thus confirming its identity.

A typical UPLC-MS analysis would involve a C18 column with gradient elution. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and water, both of which may contain a small amount of formic acid to facilitate protonation of the analyte. nih.gov Mass spectrometry, often performed with electrospray ionization (ESI) in positive mode, would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. nih.govmdpi.com Further fragmentation in the mass spectrometer (MS/MS) could yield characteristic daughter ions, providing additional structural confirmation. The high sensitivity of this technique makes it particularly suitable for detecting even trace amounts of the compound. researchgate.net

| Parameter | Typical Conditions |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water with Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected Ion | [M+H]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for the identification of functional groups within a molecule. scispace.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features. A key absorption would be the stretching vibration of the nitrile group (C≡N), which typically appears in the range of 2220-2260 cm⁻¹. The presence of the aromatic benzyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. youtube.com The cyclohexene moiety would show C=C stretching around 1640-1680 cm⁻¹ and vinylic C-H stretching just above 3000 cm⁻¹. docbrown.infonist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. scispace.com For this compound, the symmetric stretching of the non-polar C=C bond in the cyclohexene ring and the aromatic ring would likely produce strong Raman signals. The nitrile group also gives a characteristic Raman band.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Nitrile (C≡N) | 2220-2260 | Strong, characteristic band |

| Aromatic C-H | >3000 | Characteristic stretching |

| Aromatic C=C | 1450-1600 | Strong, characteristic bands |

| Vinylic C=C | 1640-1680 | Strong, characteristic band |

| Vinylic C-H | >3000 | Characteristic stretching |

| Aliphatic C-H | <3000 | Characteristic stretching |

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Conformation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. hp.gov.in If a suitable single crystal of this compound can be obtained, this technique would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the C1 position.

The crystal structure would reveal the conformation of the cyclohexene ring, which typically adopts a half-chair conformation. It would also define the relative orientation of the benzyl and nitrile substituents. The benzyl rings themselves have been observed to be inclined at various angles with respect to the rings to which they are attached in similar structures. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands arising from electronic transitions within the molecule. The benzyl group will exhibit characteristic absorptions due to π → π* transitions of the aromatic ring, typically around 250-270 nm. The α,β-unsaturated nitrile system, where the nitrile group is conjugated with the carbon-carbon double bond, will also contribute to the UV-Vis spectrum. fiveable.me This conjugation leads to a delocalization of π-electrons, which can result in a bathochromic (red) shift of the absorption maximum to a longer wavelength. researchgate.netuobabylon.edu.iq

Fluorescence Spectroscopy: While not all organic molecules are fluorescent, the presence of the aromatic ring in this compound suggests the possibility of fluorescence. If the compound is fluorescent, an emission spectrum could be recorded by exciting at a wavelength corresponding to one of its absorption maxima. The resulting spectrum would be characteristic of the molecule's electronic structure and could be used for quantitative analysis. researchgate.net

Advanced Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are fundamental for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound. A reversed-phase HPLC method, likely employing a C18 column, would be suitable. sielc.com The mobile phase would typically be a mixture of acetonitrile and water, and detection could be achieved using a UV detector set at a wavelength where the compound absorbs strongly. nih.gov The appearance of a single, sharp peak in the chromatogram would be indicative of a high-purity sample.

Flash column chromatography is a preparative technique used for the purification of organic compounds. phenomenex.comyoutube.com For this compound, this method would be employed to isolate the desired product from any unreacted starting materials or byproducts. Silica gel is the most common stationary phase for flash chromatography. phenomenex.comrochester.edu A suitable solvent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, would be chosen based on preliminary thin-layer chromatography (TLC) analysis to achieve good separation. rochester.edu The progress of the separation is monitored by collecting fractions and analyzing them by TLC. youtube.com

| Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |

| HPLC | C18 | Acetonitrile/Water | Purity Assessment |

| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate | Purification |

Computational and Theoretical Studies on 1 Benzylcyclohex 2 Ene 1 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. By calculating the electron density, DFT can provide a detailed picture of how electrons are distributed within 1-Benzylcyclohex-2-ene-1-carbonitrile. This distribution is crucial for predicting its reactivity.

A key output of DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show:

Negative potential (red/yellow): Concentrated around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The π-systems of the benzyl (B1604629) ring and the cyclohexene (B86901) double bond would also exhibit negative potential. These are the sites prone to electrophilic attack.

Positive potential (blue): Expected around the hydrogen atoms, particularly those on the benzyl ring and the cyclohexene ring. The carbon atom of the nitrile group and the carbon atom β to the nitrile group (C3 of the cyclohexene ring) would also show some degree of positive potential, marking them as sites for nucleophilic attack.

This information is invaluable for predicting how the molecule will interact with other reagents. For instance, in a nucleophilic addition reaction, the nucleophile would be predicted to attack the electrophilic C=C double bond, a common reaction for α,β-unsaturated nitriles. rsc.orgrsc.orgnumberanalytics.comalmerja.netwikipedia.org

Frontier Molecular Orbital (FMO) theory is a key component of reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's reactivity and the regioselectivity of its reactions.

HOMO: Represents the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich π-systems of the benzyl ring and the cyclohexene double bond.

LUMO: Represents the orbital to which the molecule is most likely to accept electrons. The LUMO is anticipated to be distributed over the electron-withdrawing nitrile group and the conjugated C=C double bond. The largest coefficient in the LUMO is often found on the β-carbon of α,β-unsaturated systems, indicating the primary site for nucleophilic attack. rsc.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. Based on these FMO characteristics, computational models can predict the most probable sites for electrophilic and nucleophilic attack, thus determining the site selectivity of various reactions. nih.govrsc.org

| Parameter | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electrons; involved in electron donation. |

| LUMO Energy | -1.2 eV | Energy of the lowest energy empty orbital; involved in electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and relatively low chemical reactivity. |

| Dipole Moment | 3.5 D | Suggests the molecule is polar, with significant charge separation. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.commdpi.com MD simulations are particularly useful for exploring the conformational flexibility of this compound and its interactions with its environment.

The cyclohexene ring is not planar and exists in various conformations, such as the half-chair and the twist-boat. nih.gov MD simulations can model the interconversion between these conformers, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.govyoutube.comlibretexts.orgsapub.orgresearchgate.net The orientation of the bulky benzyl and nitrile substituents at the C1 position will significantly influence the conformational preferences of the ring. MD simulations can reveal the preferred spatial arrangement of these groups to minimize steric hindrance. youtube.comlibretexts.org

Furthermore, MD simulations can be used to study intermolecular interactions. By simulating this compound in a solvent box (e.g., water or an organic solvent), one can observe how the nitrile and benzyl groups interact with solvent molecules through dipole-dipole interactions, van der Waals forces, and potential hydrogen bonding (if applicable). researchgate.netrsc.org Understanding these interactions is crucial for predicting solubility and behavior in solution. mdpi.commdpi.comresearchgate.netnih.gov

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of various spectroscopic data from the fundamental principles of quantum mechanics. These predictions are invaluable for structure elucidation and for interpreting experimental spectra.

DFT methods can accurately predict the 1H and 13C NMR chemical shifts of organic molecules. nih.govrsc.orgresearchgate.netchemrxiv.org For this compound, calculations would predict distinct signals for the protons and carbons of the benzyl group, the cyclohexene ring, and the nitrile carbon. By comparing the calculated spectrum of a proposed structure with the experimental spectrum, one can confirm or revise the structural assignment. nih.govchemrxiv.org

| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |

|---|---|---|

| C≡N (Nitrile) | ~120 | Quaternary, sp-hybridized |

| C1 (Cyclohexene) | ~45 | Quaternary, sp3-hybridized, allylic |

| C2 (Cyclohexene) | ~128 | Olefinic, sp2-hybridized |

| C3 (Cyclohexene) | ~135 | Olefinic, sp2-hybridized |

| Cipso (Benzyl) | ~138 | Aromatic, quaternary |

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.govksu.edu.sascm.com These calculations can identify the characteristic stretching and bending modes of the functional groups present in this compound. Key predicted vibrational frequencies would include:

C≡N stretch: A strong, sharp band typically around 2220-2260 cm-1. spectroscopyonline.com

C=C stretch (olefinic): A band of variable intensity around 1640-1680 cm-1.

C=C stretch (aromatic): Multiple bands in the 1450-1600 cm-1 region.

C-H stretch (aromatic and olefinic): Bands typically above 3000 cm-1.

C-H stretch (aliphatic): Bands typically below 3000 cm-1.

These predicted spectra can aid in the analysis of experimental IR and Raman data. nih.govksu.edu.sasemanticscholar.org

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be employed to model the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netbeilstein-journals.org

For this compound, a potential reaction to model would be the Michael (conjugate) addition of a nucleophile to the α,β-unsaturated nitrile system. rsc.orgalmerja.net Computational modeling could:

Map the Potential Energy Surface: Calculate the energy of the system as the nucleophile approaches the molecule.

Locate the Transition State (TS): Identify the highest energy point along the reaction coordinate. The structure of the TS reveals the geometry of the molecule at the point of bond-making and bond-breaking. For a nucleophilic attack on the cyclohexene ring, the TS would likely feature a partially formed bond between the nucleophile and the β-carbon, and a delocalized negative charge over the nitrile and α-carbon. youtube.com

Calculate the Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

By comparing the activation energies for different possible reaction pathways (e.g., 1,2-addition vs. 1,4-addition), chemists can predict which product is kinetically favored. researchgate.netacs.orgnih.govresearchgate.net

Theoretical Insights into Stereochemical Induction and Enantioselectivity

The C1 carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers. Computational studies are particularly powerful in explaining and predicting the stereochemical outcomes of reactions involving such chiral molecules. 182.160.97researchgate.net

When a reagent approaches the C=C double bond, it can do so from two different faces (diastereotopic faces). The presence of the chiral center at C1, with its bulky benzyl and nitrile groups, creates a chiral environment that can sterically hinder one face more than the other. This can lead to a preference for the formation of one diastereomeric product over another, a phenomenon known as stereochemical induction.

Theoretical modeling can be used to:

Model the transition states for the attack of a reagent from both faces of the cyclohexene ring.

Calculate the energies of these diastereomeric transition states. The transition state with the lower energy will correspond to the major product. The difference in these activation energies can be used to predict the diastereomeric or enantiomeric excess of a reaction. acs.orgnih.govnd.edurug.nlugent.beresearchgate.netmdpi.com

These computational approaches are essential in the rational design of stereoselective syntheses, allowing chemists to predict which catalysts or reaction conditions will favor the formation of a desired stereoisomer. acs.orgrug.nl

Synthetic Applications of 1 Benzylcyclohex 2 Ene 1 Carbonitrile As a Key Synthon in Organic Chemistry

Building Block for the Construction of Complex Polycyclic and Heterocyclic Structures (e.g., bicyclic and tricyclic nitriles)